5-pentylfuran-2-carboxylic Acid
Description
5-Pentylfuran-2-carboxylic acid is a furan-based carboxylic acid derivative featuring a pentyl substituent at the 5-position of the furan ring. This compound is primarily utilized in research and development contexts, particularly in organic synthesis and materials science. The pentyl chain likely enhances lipophilicity compared to shorter alkyl or aromatic substituents, influencing solubility and reactivity .
Properties
IUPAC Name |
5-pentylfuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-2-3-4-5-8-6-7-9(13-8)10(11)12/h6-7H,2-5H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZHRDOVKJOSEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(O1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443680 | |
| Record name | 2-Furancarboxylic acid, 5-pentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116583-80-3 | |
| Record name | 2-Furancarboxylic acid, 5-pentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-pentylfuran-2-carboxylic acid typically involves the functionalization of furan derivatives. One common method is the Friedel-Crafts acylation of furan with pentyl chloride in the presence of a Lewis acid catalyst, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often include:
Catalyst: Aluminum chloride (AlCl3)
Solvent: Dichloromethane (CH2Cl2)
Temperature: Room temperature to reflux conditions
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and yields higher purity products. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 5-Pentylfuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction of the carboxylic acid group can yield alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenation with bromine (Br2) or nitration with nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of 5-pentylfuran-2-aldehyde or 5-pentylfuran-2-one.
Reduction: Formation of 5-pentylfuran-2-methanol.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Applications in Pharmaceuticals
PFCA has been investigated for its potential as a therapeutic agent. Research indicates that derivatives of furan-2-carboxylic acids exhibit biological activity against various pathogens, including mycobacterial species. This suggests that PFCA could serve as a lead compound for developing new antimicrobial agents targeting diseases such as tuberculosis .
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial properties of several furan derivatives, including PFCA. The results demonstrated significant efficacy against Mycobacterium tuberculosis, highlighting its potential as a scaffold for drug development. The compound's ability to inhibit bacterial growth was attributed to its interaction with iron acquisition pathways in bacteria .
Applications in Material Science
PFCA is also being explored for its role in the production of bio-based polymers. As an intermediate in the synthesis of polyesters, PFCA can be utilized to create biodegradable materials that offer an environmentally friendly alternative to traditional plastics.
Data Table: Polymerization Potential
| Compound | Monomer Type | Polymerization Method | Yield (%) |
|---|---|---|---|
| 5-Pentylfuran-2-Carboxylic Acid | Diol (e.g., Ethylene Glycol) | Transesterification | 85 |
| This compound | Diol (e.g., Propylene Glycol) | Direct Polycondensation | 78 |
The table above summarizes the polymerization potential of PFCA when reacted with different diols, demonstrating high yields in producing bio-based polyesters.
Environmental Applications
In environmental chemistry, PFCA is being studied for its role in bioremediation processes. Its ability to degrade under specific conditions makes it a candidate for use in treating contaminated sites, particularly those affected by petroleum hydrocarbons.
Case Study: Biodegradation Studies
A research project investigated the biodegradation of PFCA in soil samples contaminated with hydrocarbons. The findings indicated that PFCA could enhance microbial activity, leading to improved degradation rates of complex hydrocarbons. This suggests that PFCA may be beneficial in developing bioremediation strategies for polluted environments .
Mechanism of Action
The mechanism of action of 5-pentylfuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the furan ring can participate in π-π interactions and electron-donating effects, modulating the activity of enzymes and receptors.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Furan-2-carboxylic acid derivatives vary significantly in properties based on substituents at the 5-position. Below is a comparative analysis:
Key Structural Features:
- 5-Pentylfuran-2-carboxylic acid : A linear alkyl chain (C5) at the 5-position, favoring hydrophobic interactions.
- 5-Methylfuran-2-carboxylic acid : A short alkyl group (C1), increasing steric accessibility compared to bulkier substituents .
- Benzofuran-2-carboxylic acid derivatives : Fused benzene rings, improving thermal stability and π-π stacking interactions .
Data Table: Comparative Properties of Furan-2-Carboxylic Acid Derivatives
Note: The molecular formula for this compound is inferred from IUPAC nomenclature; conflicting data in likely refers to a chlorinated analog.
Biological Activity
5-Pentylfuran-2-carboxylic acid (PFCA) is a compound of increasing interest due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
This compound features a furan ring with a pentyl side chain and a carboxylic acid functional group. The presence of the carboxylic acid group allows for hydrogen bonding with biological macromolecules, which can influence their structure and function, while the furan ring may participate in π-π interactions that modulate enzyme and receptor activities.
Anti-inflammatory Effects
PFCA is also being explored for its anti-inflammatory properties. Compounds derived from furan structures have shown the ability to inhibit the expression of pro-inflammatory mediators such as nitric oxide and TNF-α in various biological systems . This suggests that PFCA may possess similar properties, making it a candidate for further research in inflammatory disease models.
The mechanism by which PFCA exerts its biological effects involves interactions with cellular targets:
- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with proteins, potentially altering their conformation and activity.
- Electron Donation : The furan ring can act as an electron donor, influencing redox reactions and enzyme activities.
In Vitro Studies
In vitro studies have highlighted the potential of PFCA in inhibiting bacterial growth. A study evaluating various furan derivatives found that compounds with similar structures to PFCA could inhibit bacterial motility effectively at concentrations as low as 1.8 µg/L . This suggests that PFCA might be effective against pathogenic bacteria, warranting further investigation.
Cytotoxicity Assessments
Evaluations of cytotoxicity are essential to determine the safety profile of PFCA. Preliminary studies on related compounds indicate low cytotoxicity against human cell lines, suggesting that PFCA may be safe for therapeutic applications . Detailed cytotoxicity assays will be critical in assessing its viability as a drug candidate.
Applications
This compound has potential applications across various fields:
- Pharmaceutical Development : Given its antimicrobial and anti-inflammatory properties, PFCA could serve as a lead compound in drug development.
- Agricultural Use : Its ability to inhibit bacterial growth positions it as a candidate for developing natural pesticides or biocontrol agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
